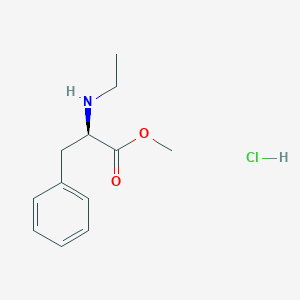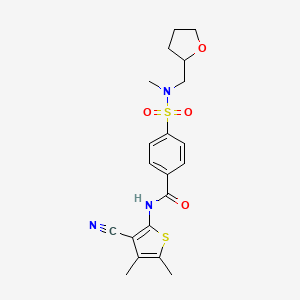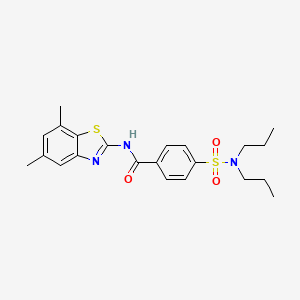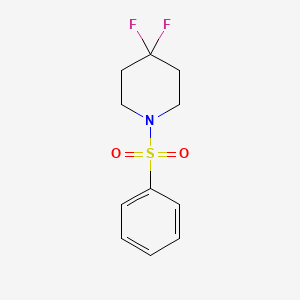
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It belongs to the class of kinase inhibitors, which are compounds that selectively target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have been extensively studied. For instance, the synthesis, crystal structure, and biological activities of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, were investigated, demonstrating the broad spectrum of applications of triazole derivatives in medicinal and diagnostic areas. This study involved single crystal XRD and DFT analysis to observe tautomeric interconversion, with the compound exhibiting moderate enzyme inhibition potential, suggesting its utility in designing potent enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Intermolecular Interactions and Crystallography
Research on the intermolecular interactions and crystallography of triazole derivatives revealed significant insights. For example, a study on the derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, highlighted the presence of various intermolecular interactions like C–H⋯O and lp⋯π interactions. These findings, supported by Hirshfeld surface analysis and DFT calculations, provide a deeper understanding of the molecular interactions within these compounds (Shukla et al., 2014).
Biological Activities and Applications
The biological activities and potential applications of triazole derivatives are diverse. For instance, the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showed significant inhibition of cancer cell proliferation, emphasizing the therapeutic potential of such compounds (Hao et al., 2017). Additionally, the study on ethyl 2-triazolyl-2-oxoacetate derivatives demonstrated the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions, further highlighting the structural complexity and potential utility of triazole derivatives in various fields (Ahmed et al., 2020).
Anticancer Agents
The development of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents showcases the significant impact of structural modifications on biological activity. Certain derivatives exhibited high cytotoxic activity against various cancer cell lines, underscoring the importance of triazole and related compounds in developing new therapeutic agents (Aliabadi et al., 2010).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-15-7-2-4-12(8-15)10-19-17(23)16-11-22(21-20-16)14-6-3-5-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOBAIZVEAOPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)
![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)
![2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2856110.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2856114.png)
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)

